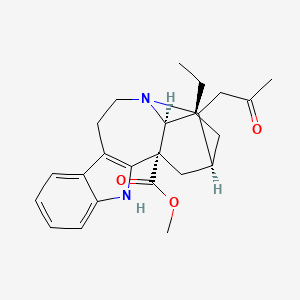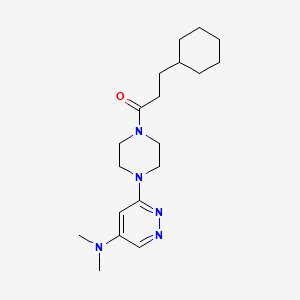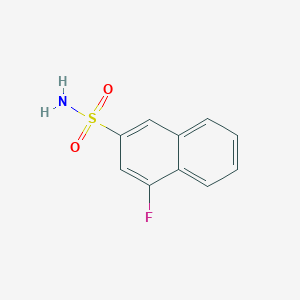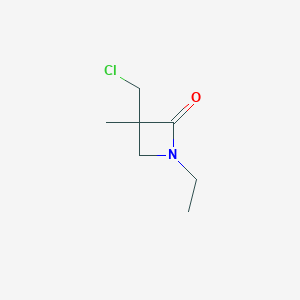
3-(2-Oxopropyl)coronaridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Oxopropyl)coronaridine is a monoterpenoid indole alkaloid found in various species of the genus Tabernaemontana, which belongs to the Apocynaceae family . This compound is known for its significant biological activities, including analgesic and hypothermic effects . It is structurally related to other indole alkaloids such as coronaridine and voacangine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(2-Oxopropyl)coronaridine can be synthesized from the leaves of Catharanthus roseus, a plant widely distributed in tropical regions . The synthesis involves the isolation of the compound through extensive spectroscopic analysis and comparison with known alkaloids . Another method involves the extraction of coronaridine from Ervatamia divaricata using supercritical CO2 extraction, followed by further chemical modifications to obtain this compound .
Industrial Production Methods
The industrial production of this compound involves the use of high-speed countercurrent chromatography for the separation and purification of the compound from plant extracts . This method ensures high production efficiency and minimal pollution, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Oxopropyl)coronaridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2-Oxopropyl)coronaridine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other indole alkaloids and related compounds.
Biology: The compound is studied for its biological activities, including analgesic and hypothermic effects.
Industry: It is used in the production of various pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The mechanism of action of 3-(2-Oxopropyl)coronaridine involves its interaction with various molecular targets, including opioid receptors and acetylcholinesterase . It acts as an antagonist at nicotinic acetylcholine receptors and inhibits voltage-gated sodium channels . These interactions contribute to its analgesic and hypothermic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coronaridine: Another indole alkaloid with similar biological activities.
Voacangine: An indole alkaloid with significant analgesic and hypothermic effects.
3-(2-Oxopropyl)voacangine: A structurally related compound with similar biological activities.
Uniqueness
3-(2-Oxopropyl)coronaridine is unique due to its specific structural modifications, which confer distinct biological activities and pharmacological properties . Its ability to interact with multiple molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
methyl (1S,15S,17S,18S)-17-ethyl-14-(2-oxopropyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-4-15-12-16-13-24(23(28)29-3)21-18(17-7-5-6-8-19(17)25-21)9-10-26(22(15)24)20(16)11-14(2)27/h5-8,15-16,20,22,25H,4,9-13H2,1-3H3/t15-,16-,20?,22-,24+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPABASQXRRHQB-IZTCQAHZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3(C1N(C2CC(=O)C)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2CC(=O)C)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1'S,4'S)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one](/img/structure/B2944451.png)





![2,2-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2944460.png)




![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2944468.png)


